2-phenoxy-N-{2-[3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl]phenyl}acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-phenoxy-N-{2-[3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl]phenyl}acetamide is a complex organic compound that incorporates a phenoxy group, a thiophene ring, and an oxadiazole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-phenoxy-N-{2-[3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl]phenyl}acetamide typically involves multiple steps:
Formation of the Thiophene Ring: The thiophene ring can be synthesized using methods such as the Gewald reaction, which involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester.
Formation of the Oxadiazole Ring: The oxadiazole ring is often formed through cyclization reactions involving hydrazides and carboxylic acids or their derivatives.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
2-phenoxy-N-{2-[3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl]phenyl}acetamide can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The oxadiazole ring can be reduced under certain conditions to form amines.
Substitution: The phenoxy group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used for oxidation reactions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted phenoxy derivatives.
Scientific Research Applications
2-phenoxy-N-{2-[3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl]phenyl}acetamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Industry: Utilized in the development of organic semiconductors and other advanced materials.
Mechanism of Action
The mechanism of action of 2-phenoxy-N-{2-[3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl]phenyl}acetamide is not fully understood, but it is believed to involve interactions with specific molecular targets such as enzymes or receptors. The thiophene and oxadiazole rings may play a role in binding to these targets, thereby modulating their activity .
Comparison with Similar Compounds
Similar Compounds
Suprofen: A nonsteroidal anti-inflammatory drug with a 2-substituted thiophene framework.
Articaine: A dental anesthetic with a 2,3,4-trisubstituted thiophene structure.
Uniqueness
2-phenoxy-N-{2-[3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl]phenyl}acetamide is unique due to the combination of its phenoxy, thiophene, and oxadiazole moieties, which confer distinct chemical and biological properties. This makes it a valuable compound for various applications in research and industry.
Biological Activity
2-phenoxy-N-{2-[3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl]phenyl}acetamide (CAS Number: 1092336-41-8) is a synthetic compound that incorporates a phenoxy group, a thiophene ring, and an oxadiazole moiety. This compound has garnered interest in the scientific community due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic potential, and relevant research findings.
Property | Value |
---|---|
Molecular Formula | C20H15N3O3S |
Molecular Weight | 377.4 g/mol |
IUPAC Name | 2-phenoxy-N-[2-(3-thiophen-2-yl-1,2,4-oxadiazol-5-yl)phenyl]acetamide |
InChI Key | IMXWIVWNZGCJSQ-UHFFFAOYSA-N |
The exact mechanism of action of this compound is not fully elucidated; however, it is believed to interact with specific molecular targets such as enzymes or receptors. The presence of the thiophene and oxadiazole rings may facilitate binding to these targets, potentially modulating their activity and leading to various biological effects.
Antimicrobial Activity
Research indicates that compounds containing oxadiazole and thiophene moieties exhibit significant antimicrobial properties. For instance, derivatives similar to this compound have shown effectiveness against various bacterial strains and fungi. These activities are typically assessed through minimum inhibitory concentration (MIC) assays.
Anticancer Activity
Several studies have explored the anticancer potential of oxadiazole derivatives. Notably:
- In vitro studies : Compounds with similar structures have demonstrated cytotoxic effects against cancer cell lines such as MCF-7 (breast cancer) and HepG2 (liver cancer). For example, certain oxadiazole derivatives exhibited IC50 values ranging from 5.1 µM to 22.08 µM against these cell lines .
Anti-inflammatory Activity
The anti-inflammatory properties of compounds related to this compound have been investigated in various models. For instance, studies on phenoxyacetamides have shown a reduction in pro-inflammatory cytokines like IL-1 beta and TNF-alpha in animal models of arthritis . This suggests potential therapeutic applications in inflammatory diseases.
Case Studies and Research Findings
- Antiviral Activity : A study highlighted the antiviral potential of related compounds against SARS-CoV-2 by targeting its RNA-dependent RNA polymerase (RdRp). While specific data on 2-phenoxy-N-{2-[3-(thiophen-2-yl)-1,2,4-oxadiazol-5-y]phenyl}acetamide was not provided, the structural similarities suggest it could possess similar activity .
- Cytotoxicity Studies : In vitro assays have been conducted on various derivatives to assess their cytotoxic effects. Compounds were tested against multiple cancer cell lines with promising results indicating selective toxicity towards cancerous cells while sparing normal cells .
- Mechanistic Studies : Investigations into the mechanism of action revealed that compounds containing oxadiazole rings may inhibit critical enzymes involved in tumor growth and proliferation .
Properties
Molecular Formula |
C20H15N3O3S |
---|---|
Molecular Weight |
377.4 g/mol |
IUPAC Name |
2-phenoxy-N-[2-(3-thiophen-2-yl-1,2,4-oxadiazol-5-yl)phenyl]acetamide |
InChI |
InChI=1S/C20H15N3O3S/c24-18(13-25-14-7-2-1-3-8-14)21-16-10-5-4-9-15(16)20-22-19(23-26-20)17-11-6-12-27-17/h1-12H,13H2,(H,21,24) |
InChI Key |
IMXWIVWNZGCJSQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)OCC(=O)NC2=CC=CC=C2C3=NC(=NO3)C4=CC=CS4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.